J5 Peptide Exhibits Superior Competitive Binding Inhibition to HLA-DR2b Relative to Glatiramer Acetate
J5 peptide blocks the binding of MBP(85-99) to soluble HLA-DR2b with substantially greater efficiency than glatiramer acetate (GA), a random-sequence copolymer [1]. This is a direct head-to-head comparison in the same competitive binding assay system, demonstrating that the defined-sequence 15-mer peptide achieves more potent receptor occupancy than the heterogeneous copolymer alternative. The inhibition was calculated relative to control binding measured by mean fluorescence intensity (MFI) [1].
| Evidence Dimension | Efficiency of competitive binding inhibition to soluble HLA-DR2b |
|---|---|
| Target Compound Data | Blocks MBP(85-99) binding to HLA-DR2b much more efficiently than GA (quantified as higher percent inhibition relative to control) |
| Comparator Or Baseline | Glatiramer acetate (Copaxone), a random-sequence copolymer comprising major MHC and T-cell receptor contact residues |
| Quantified Difference | J5 > glatiramer acetate (significantly higher percent inhibition; MFI-based calculation) |
| Conditions | In vitro FACS-based competitive binding assay measuring mean fluorescence intensity (MFI) of MBP(85-99) binding to cell surface HLA-DR2b; 2 h incubation at room temperature; peptides at least 95% pure |
Why This Matters
For HLA-DR2 competitive binding studies, J5 provides a defined-sequence tool with demonstrably superior target engagement than the clinical comparator glatiramer acetate, enabling dose-response characterization and SAR that is impossible with heterogeneous copolymer mixtures.
- [1] Kant R, Pasi S, Surolia A. Homo-β-amino acid containing MBP(85-99) analogs alleviate experimental autoimmune encephalomyelitis. Sci Rep. 2015;5:8205. View Source
